An In-depth Technical Guide to N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8: Properties, Synthesis, and Application in Bioanalysis
An In-depth Technical Guide to N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8: Properties, Synthesis, and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is a stable isotope-labeled derivative of a potential metabolite of Amoxapine, a tricyclic antidepressant. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies, and its critical role as an internal standard in pharmacokinetic and metabolic studies. The incorporation of a methoxy group at the 8-position and eight deuterium atoms in the piperazine ring, along with the N-tert-Butoxycarbonyl (Boc) protecting group, makes this compound an invaluable tool for highly specific and sensitive quantification of Amoxapine and its metabolites in complex biological matrices.[1]
Amoxapine, the parent compound, is metabolized in the liver to active metabolites, including 7-hydroxyamoxapine and 8-hydroxyamoxapine.[2] The accurate measurement of these compounds is crucial for understanding the drug's efficacy, safety profile, and for therapeutic drug monitoring.[3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.[4]
Chemical and Physical Properties
N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is a synthetic compound, and its physicochemical properties are largely influenced by the parent amoxapine structure, the Boc protecting group, and the isotopic labeling.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈D₈ClN₃O₄ | Inferred |
| Molecular Weight | 452.00 g/mol | Inferred |
| Appearance | Likely a solid | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[6] The Boc group generally increases lipophilicity and solubility in nonpolar organic solvents.[3] | Inferred |
| Purity | Typically ≥98% for use as a reference standard. | |
| Isotopic Purity | Typically ≥98% atom D. | |
| Storage Conditions | -20°C, protected from light and moisture. | General recommendation for deuterated standards |
Synthesis and Manufacturing
While the specific, proprietary synthesis of N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is not publicly detailed, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. The synthesis would likely involve a multi-step process including the preparation of a deuterated precursor, introduction of the methoxy group, and N-Boc protection.[7]
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8.
Key Synthetic Steps:
-
Preparation of Deuterated Precursors: The synthesis would likely start with the preparation of a deuterated piperazine ring. This can be achieved through various methods, including isotopic exchange reactions or by using deuterated starting materials.
-
Synthesis of the 8-Methoxy Amoxapine Core: The synthesis of the tricyclic core of amoxapine with a methoxy group at the 8-position would be a critical step.[8]
-
Coupling Reaction: The deuterated piperazine would then be coupled with the 8-methoxy amoxapine core structure.
-
N-Boc Protection: The final step involves the protection of the secondary amine in the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][10]
Analytical Characterization and Application
The primary application of N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is as an internal standard for the quantification of amoxapine and its metabolites in biological samples by LC-MS/MS.[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A detailed protocol for the analysis of amoxapine and its metabolites using a deuterated internal standard is provided below. This method is based on established procedures for similar analytes.[3][11]
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 in methanol).[3]
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.[3]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the pre-treated plasma sample onto the SPE cartridge.[3]
-
Wash the cartridge with 1 mL of 5% methanol in water.[3]
-
Dry the cartridge under vacuum for 1 minute.[3]
-
Elute the analytes with 1 mL of methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3][11]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3][11]
Caption: A typical bioanalytical workflow for amoxapine metabolite quantification.[12]
Chromatographic and Mass Spectrometric Conditions (Hypothetical):
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | To be determined empirically for N-Boc-8-methoxy-amoxapine-d8 and the target analytes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the amoxapine core, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the protons of the tert-butyl group of the Boc protecting group (a singlet around 1.4-1.5 ppm). The signals for the piperazine ring protons would be absent due to deuteration.[13][14]
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the amoxapine backbone, the methoxy carbon, and the carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).[9] The signals for the deuterated carbons in the piperazine ring would be significantly attenuated or absent.
Mass Spectrometry (MS)
The mass spectrum of N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 would be characterized by its molecular ion peak and specific fragmentation patterns.
-
Molecular Ion: The protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound plus a proton.
-
Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.[9] The deuterated piperazine ring would also lead to specific fragmentation patterns that can be used for structural confirmation. The presence of the eight deuterium atoms results in a mass shift of 8 Da compared to the non-deuterated analogue.[9]
Metabolic Stability
The introduction of a methoxy group and deuterium atoms can influence the metabolic stability of the molecule. The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes.[15] However, the replacement of hydrogen with deuterium can slow down metabolic processes due to the kinetic isotope effect, potentially leading to a longer half-life of the compound. The Boc group is generally stable under physiological conditions but can be cleaved under acidic conditions.[10]
Safety and Handling
As a deuterated compound, N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is not radioactive and is generally considered safe for laboratory use. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Toxicity: Specific toxicity data for this compound is not available. However, the parent compound, amoxapine, is harmful if swallowed.[17]
Conclusion
N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 is a highly valuable and specialized chemical tool for researchers in drug metabolism and pharmacokinetics. Its unique structure, incorporating a stable isotope label, a methoxy group, and a protecting group, makes it an ideal internal standard for the accurate and precise quantification of amoxapine and its metabolites. This guide provides a comprehensive overview of its properties and applications, serving as a foundational resource for its effective use in demanding bioanalytical studies.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Internal Standards for Amoxapine Analysis.
- Smolecule. (2024). Buy N-tert-Butoxycarbonyl Amoxapine-d8 | 1246814-71-0.
- Li, W., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
- Simson Pharma Limited. (2025).
- ChemicalBook. (n.d.).
- Cayman Chemical. (2025).
- Salamandra. (n.d.).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (n.d.). Amoxapine 14028-44-5.
- LGC Standards. (n.d.). N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8.
- BenchChem. (2025). The Role of 8-Methoxyamoxapine-d8 in Advancing Drug Metabolism Studies.
- J-Stage. (2020). Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Smolecule. (2024). Buy N-tert-Butoxycarbonyl Amoxapine-d8 | 1246814-71-0.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test.
- PubChem. (n.d.). Amoxapine.
- Wikipedia. (n.d.). Amoxapine.
- Shimadzu. (n.d.).
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application of 8-Methoxyamoxapine-d8 in Forensic Toxicology.
- Clearsynth. (n.d.). 8-Methoxyamoxapine-d8 | CAS No. 2733718-76-6.
- ChemRxiv. (n.d.).
- precisionFDA. (n.d.). AMOXAPINE.
- LGC Standards. (n.d.). N-tert-Butoxycarbonyl Amoxapine-d8.
- LGC Standards. (n.d.). N-tert-Butoxycarbonyl Amoxapine-d8.
- LGC Standards. (n.d.). N-Boc 7-Hydroxy Amoxapine-d8.
- NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- ResearchGate. (n.d.). 500-MHz ¹H NMR spectra of amoxapine and its metabolites formed by C. elegans.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- IDEAS/RePEc. (n.d.). Synthesis of 8-Methoxy-1-Tetralone.
- SciSpace. (n.d.).
- Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
- Synchemia. (n.d.). Amoxapine 8-Hydroxy Impurity.
- ChemicalBook. (n.d.). Amoxapine(14028-44-5) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Amoxapine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-Methoxy-1-Tetralone [ideas.repec.org]
- 9. Buy N-tert-Butoxycarbonyl Amoxapine-d8 | 1246814-71-0 [smolecule.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-tert-Butoxycarbonyl Amoxapine-d8 | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. ckgas.com [ckgas.com]
